(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine
Description
(2R,3R)-3-Phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is a chiral piperidine derivative characterized by a phenyl group at the C3 position and a pyrrolidinylmethyl substituent at the C2 position. The stereochemistry at C2 and C3 (both R-configurations) plays a critical role in its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine |
InChI |
InChI=1S/C16H24N2/c1-2-7-14(8-3-1)15-9-6-10-17-16(15)13-18-11-4-5-12-18/h1-3,7-8,15-17H,4-6,9-13H2/t15-,16+/m1/s1 |
InChI Key |
GRHCSNBNLAGXFU-CVEARBPZSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@H]2[C@H](CCCN2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)CC2C(CCCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine generally involves:
- Construction of the piperidine ring with appropriate substitution at the 2- and 3-positions.
- Introduction of the phenyl group at the 3-position, often via Grignard addition to a 3-piperidone derivative.
- Installation of the pyrrolidin-1-ylmethyl substituent at the 2-position through reductive amination or nucleophilic substitution.
- Resolution or stereoselective synthesis to obtain the (2R,3R) stereochemistry.
Synthesis of the 3-Phenylpiperidine Core
A key intermediate in the synthesis is the 3-phenylpiperidine scaffold, which can be prepared via the following approach:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| (a) | Grignard reaction of N-protected 3-piperidone with phenyl magnesium halide | Phenylmagnesium bromide (2 M in THF), N-protected 3-piperidone, anhydrous THF, 0 °C under nitrogen | Forms 3-hydroxy-3-phenylpiperidine intermediate |
| (b) | Elimination of hydroxyl group to form unsaturated intermediate | Acidic or basic elimination conditions | Generates mixture of olefinic compounds |
| (c) | Catalytic hydrogenation of olefinic mixture | Transition metal catalyst (e.g., Pd/C), H2 gas | Yields N-protected 3-phenylpiperidine |
| (d) | Removal of N-protecting group | Acidic or basic deprotection | Produces racemic 3-phenylpiperidine |
| (e) | Chiral resolution | Acidic resolving agents | Isolates (R)- or (S)-3-phenylpiperidine enantiomers |
This method is detailed in patent WO2019165981A1, which highlights the use of N-protected 3-piperidone as a starting material and phenylmagnesium bromide as the Grignard reagent.
Introduction of the Pyrrolidin-1-ylmethyl Group at the 2-Position
The installation of the pyrrolidin-1-ylmethyl substituent at the 2-position is commonly achieved by:
- Reductive amination of a 2-keto-3-phenylpiperidine intermediate with pyrrolidine, followed by reduction.
- Use of Lewis acids such as titanium isopropoxide (Ti(OiPr)4) to enhance stereoselectivity during reductive amination.
In the synthesis of related piperidine derivatives, reductive amination with pyrrolidine and sodium cyanoborohydride (NaBH3CN) in the presence of Ti(OiPr)4 has been shown to afford high diastereoselectivity favoring the desired stereoisomer.
Stereoselective and Diastereoselective Considerations
- The stereochemistry at C2 and C3 is controlled by the choice of starting materials, protecting groups, and reaction conditions.
- Diastereoselectivity during reductive amination can be enhanced by the presence of Lewis acids.
- Chiral resolution steps or asymmetric synthesis strategies are employed to obtain enantiomerically pure (2R,3R) isomer.
- Alternative methods include the use of chiral auxiliaries or chiral reagents for N-alkylation to separate diastereomers chromatographically.
Alternative Synthetic Routes
Other methods reported for preparing disubstituted piperidines include:
- Radical cyclization of aziridine precursors to form 5-methylene piperidines, which can be further functionalized.
- Palladium-catalyzed ring-opening of activated aziridines in formal [3+3] cycloadditions to construct functionalized piperidines with controlled stereochemistry.
- Use of allylation, ring-closing metathesis, and palladium-catalyzed reduction sequences to prepare substituted pipecolates, which can be converted to piperidine derivatives.
However, these methods are more general for piperidine synthesis and may require adaptation for the specific (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine target.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced piperidine derivatives.
Scientific Research Applications
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Medicine: The compound may have potential therapeutic applications, including as an analgesic or in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
Key Structural Features and Substitutions
- Pyrrolidinylmethyl vs. Hydroxymethyl Groups: Deoxynojirimycin (DNJ) derivatives, such as (2R,3R,4R,5S)-1-(6-(Cycloheptyloxy)hexyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (), share a piperidine core but replace the pyrrolidinylmethyl group with a hydroxymethyl substituent. This substitution reduces lipophilicity and alters hydrogen-bonding interactions, impacting enzyme inhibition (e.g., glycosidases) .
Phenyl Substituents :
Compounds like (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates () and glutethimide derivatives () incorporate phenyl groups but differ in core scaffolds. The phenyl group in the target compound may enhance binding to aromatic residues in enzymes or receptors, similar to aggrecanase inhibitors .
Stereochemical Comparisons
- Diastereomers of Piperidine Derivatives :
and highlight how stereochemistry influences biological activity. For example, diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives exhibit distinct pharmacological profiles due to variations in the configuration of methyl and hydroxyl groups . The (2R,3R) configuration in the target compound may confer selectivity comparable to (2S,3R,6S)-configured piperidine rings in isoprosopilosidine ().
Enzyme Inhibition
- Aggrecanase Inhibitors: (1S,2R,3R)-configured cyclopropane derivatives () with piperidine-based P1' groups demonstrate nanomolar affinity for ADAMTS-4/3. The pyrrolidinylmethyl group in the target compound could mimic these interactions, though its stereochemical arrangement may reduce selectivity compared to optimized inhibitors .
- Glycosidase Inhibition: Miglitol (), a DNJ derivative, inhibits α-glucosidase via hydroxyl group interactions.
Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine while preserving stereochemical integrity?
- Methodological Answer :
- Chiral Pool Synthesis : Utilize enantiomerically pure precursors (e.g., pyrrolidine or piperidine derivatives) to retain stereochemistry during alkylation or reductive amination steps .
- Hydrogenation : Catalytic hydrogenation (e.g., 10% Pd/C under H₂ pressure) can reduce intermediates while maintaining stereochemical configuration, as demonstrated in related piperidine syntheses (93–96% yields) .
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during functionalization, followed by deprotection under mild conditions .
Q. Which spectroscopic techniques are critical for structural confirmation and stereochemical analysis of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 300 MHz in CD₃OD) identify substituent environments and coupling constants to confirm (2R,3R) configuration .
- FTIR and FT-Raman : Detect functional groups (e.g., C-N stretches in pyrrolidine, aromatic C-H bends) and hydrogen bonding interactions .
- Optical Rotation : Measure [α]D values (e.g., −4° to −6° in methanol) to verify enantiomeric purity .
Q. How can in vitro assays be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence polarization or radioligand binding assays to test interactions with neurological targets (e.g., CGRP receptors, as in MK-0974 studies) .
- Cell-Based Models : Assess cytotoxicity or receptor modulation in neuronal cell lines, referencing protocols for similar piperidine derivatives .
Advanced Research Questions
Q. What computational approaches predict the conformational dynamics and reactivity of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry, calculate HOMO-LUMO gaps, and analyze intramolecular hydrogen bonding via Natural Bond Orbital (NBO) analysis .
- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-receptor docking to predict pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Q. How can discrepancies in biological activity data between stereoisomers or analogs be resolved?
- Methodological Answer :
- Diastereomer Separation : Use chiral column chromatography or crystallization to isolate stereoisomers, as seen in isoprosopilosidine studies .
- Structure-Activity Relationship (SAR) Analysis : Compare activity of (2R,3R) vs. (2S,3S) configurations in receptor-binding assays to identify stereochemical determinants .
Q. What role does the pyrrolidin-1-ylmethyl group play in modulating the compound’s pharmacokinetics?
- Methodological Answer :
- In Silico ADME Prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability based on the group’s hydrophobicity and hydrogen-bonding capacity .
- Metabolic Profiling : Incubate with liver microsomes to identify oxidation hotspots (e.g., pyrrolidine ring oxidation) using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
